molecular formula C12H8O2 B14225508 3,4-Diethynyl-1,6-dimethoxyhex-3-ene-1,5-diyne CAS No. 823813-85-0

3,4-Diethynyl-1,6-dimethoxyhex-3-ene-1,5-diyne

Cat. No.: B14225508
CAS No.: 823813-85-0
M. Wt: 184.19 g/mol
InChI Key: NGVVWEDBRMKVMM-UHFFFAOYSA-N
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Description

3,4-Diethynyl-1,6-dimethoxyhex-3-ene-1,5-diyne is a chemical compound with the molecular formula C10H4. It is known for its unique structure, which includes multiple ethynyl groups and a hexene backbone. This compound is used in various scientific research applications due to its distinctive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diethynyl-1,6-dimethoxyhex-3-ene-1,5-diyne typically involves the use of ethynylation reactions. One common method includes the reaction of a suitable hexene precursor with ethynylating agents under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

3,4-Diethynyl-1,6-dimethoxyhex-3-ene-1,5-diyne undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes .

Scientific Research Applications

3,4-Diethynyl-1,6-dimethoxyhex-3-ene-1,5-diyne is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 3,4-Diethynyl-1,6-dimethoxyhex-3-ene-1,5-diyne involves its interaction with molecular targets such as enzymes and receptors. The ethynyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways. This compound may also interact with DNA, causing structural changes that affect gene expression .

Comparison with Similar Compounds

Similar Compounds

  • Tetraethynylethene
  • 3-Hexene-1,5-diyne, 3,4-diethynyl-
  • Tetraethinylethen

Uniqueness

3,4-Diethynyl-1,6-dimethoxyhex-3-ene-1,5-diyne is unique due to its combination of ethynyl groups and a hexene backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

823813-85-0

Molecular Formula

C12H8O2

Molecular Weight

184.19 g/mol

IUPAC Name

3,4-diethynyl-1,6-dimethoxyhex-3-en-1,5-diyne

InChI

InChI=1S/C12H8O2/c1-5-11(7-9-13-3)12(6-2)8-10-14-4/h1-2H,3-4H3

InChI Key

NGVVWEDBRMKVMM-UHFFFAOYSA-N

Canonical SMILES

COC#CC(=C(C#C)C#COC)C#C

Origin of Product

United States

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